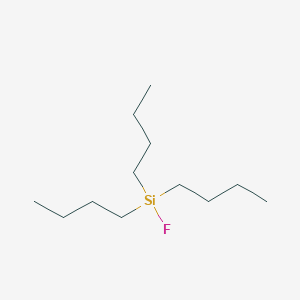

Tributyl(fluoro)silane

Description

Significance of Organofluorine Chemistry in Advanced Organic Synthesis

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has had a profound impact on various scientific disciplines. numberanalytics.com The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.commdpi.com Due to fluorine's high electronegativity and small size, its incorporation can enhance metabolic stability, bioavailability, and lipophilicity of drug candidates. alfa-chemistry.comnumberanalytics.com Consequently, a significant percentage of commercial pharmaceuticals and agrochemicals contain fluorine. mdpi.comchinesechemsoc.org The development of new and efficient fluorination methods is a vibrant area of research, continuously expanding the synthetic chemist's toolkit. chinesechemsoc.orgtcichemicals.com

Overview of the Role of Organosilicon Compounds in Synthetic Transformations

Organosilicon compounds, molecules containing a silicon-carbon bond, are indispensable tools in contemporary organic synthesis. numberanalytics.comresearchgate.net Their versatility stems from the unique properties of the silicon atom, which allows for a wide range of chemical transformations. numberanalytics.comsioc-journal.cn Organosilanes are employed as protecting groups, intermediates in cross-coupling reactions, and precursors to various functional groups. numberanalytics.comacs.org The stability of the silicon-carbon bond, coupled with its tunable reactivity, provides chemists with a powerful means to construct complex molecular architectures with high selectivity. numberanalytics.com

Positioning of Tributyl(fluoro)silane and Related Fluorosilanes within Synthetic Methodologies

This compound and its chemical relatives, the fluoroorganosilanes, occupy a strategic position at the intersection of organofluorine and organosilicon chemistry. These compounds serve as valuable reagents, often acting as sources of fluoride (B91410) ions or as partners in cross-coupling reactions. gelest.comnih.gov The presence of the fluorine atom on the silicon center modulates the reactivity of the compound, making it a useful tool in various synthetic transformations. For instance, the fluoride ion can activate the silane (B1218182) for subsequent reactions, a key principle in Hiyama cross-coupling reactions. organic-chemistry.org Furthermore, fluorosilanes are integral to the synthesis of fluorinated organic molecules, which are of significant interest in medicinal and materials science. dakenchem.comcfmats.com The development of methods utilizing fluoroorganosilanes continues to be an active area of research, promising new and efficient pathways to valuable chemical entities. wiley.comthieme-connect.de

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 338-49-8 |

| Molecular Formula | C12H27FSi |

| Molecular Weight | 218.43 g/mol |

| Boiling Point | 214.5 °C |

Note: The data in this table is compiled from publicly available chemical databases. chemsrc.com

Structure

3D Structure

Properties

CAS No. |

338-49-8 |

|---|---|

Molecular Formula |

C12H27FSi |

Molecular Weight |

218.43 g/mol |

IUPAC Name |

tributyl(fluoro)silane |

InChI |

InChI=1S/C12H27FSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |

InChI Key |

STAGZMKHHNNCKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)F |

Origin of Product |

United States |

Synthetic Methodologies for Tributyl Fluoro Silane and Analogous Organofluorosilanes

Halogen Exchange Routes for Fluoroorganosilane Formation

Halogen exchange, particularly the substitution of chlorine with fluorine, is a widely employed and efficient method for the synthesis of organofluorosilanes. This approach is advantageous because the precursor chloro(organo)silanes are often commercially available and cost-effective.

Reactivity of Chloro(organo)silanes with Fluoride (B91410) Sources

The foundation of this synthetic strategy lies in the relative bond strengths of silicon-halogen bonds, which follow the order Si-F > Si-Cl > Si-Br > Si-I. google.com This trend dictates that fluorine can readily displace chlorine, bromine, and iodine from a silicon center. The reaction is typically a predictable, high-yield process. A variety of fluoride sources can be utilized, each with its own set of advantages and disadvantages.

Common fluorinating agents include:

Metal Fluorides: Salts such as silver fluoride (AgF), mercuric fluoride (HgF2), cobalt(II) fluoride (CoF2), and antimony(III) fluoride (SbF3) are effective for this transformation. gelest.comallrounder.ai The Swarts reaction, a well-known halogen exchange method, often employs these types of metallic fluorides. allrounder.ai

Alkali Metal Fluorides: Sodium fluoride (NaF) and potassium fluoride (KF) are also used. google.com Potassium hydrogen fluoride (KHF2) has been shown to be a highly reactive and inexpensive fluorinating agent for chlorosilanes, often allowing the reaction to proceed rapidly at room temperature. google.com

Ammonium (B1175870) Fluorides: Ammonium fluoride (NH4F) and its derivatives can be used, though they may require a basic solvent like an amine. google.com

Tetrabutylammonium (B224687) Fluoride (TBAF): This reagent is a soluble source of fluoride ions and is effective in promoting fluorination. researchgate.net

The reaction of a chloro(organo)silane with a fluoride source results in the formation of the corresponding fluoroorganosilane and a metal chloride byproduct. For instance, the synthesis of tributyl(fluoro)silane from tributyl(chloro)silane would proceed as follows:

(C₄H₉)₃SiCl + MF → (C₄H₉)₃SiF + MCl (where MF represents a generic metal fluoride)

The reactivity of the chlorosilane can be influenced by the steric bulk of the organic substituents on the silicon atom. Sterically hindered chlorosilanes may require more forcing reaction conditions or more reactive fluorinating agents to achieve high conversion. google.com

Optimization Strategies for Reaction Yields and Selectivity

Several factors can be manipulated to optimize the yield and selectivity of the halogen exchange reaction.

Reaction Conditions:

Solvent: The choice of solvent is crucial. While some reactions can be carried out neat, solvents such as aromatic hydrocarbons, saturated hydrocarbons, and ethers are commonly used. google.com For reactions involving alkali metal fluorides, polar aprotic solvents can enhance the solubility and reactivity of the fluoride salt.

Temperature: Many halogen exchange reactions proceed readily at room temperature. google.com However, for less reactive substrates or fluorinating agents, heating may be necessary to achieve a reasonable reaction rate. google.com

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material.

Fluoride Source and Additives:

Phase Transfer Catalysts: In reactions with solid fluoride sources, phase transfer catalysts can be employed to facilitate the transfer of the fluoride anion into the organic phase, thereby accelerating the reaction.

Potassium-Chelating Leaving Groups: Recent research has explored appending potassium-chelating groups to the organosilane substrate. researchgate.net These groups can enhance the rate of fluorination with potassium fluoride by effectively sequestering the potassium ion, making the fluoride ion more available for nucleophilic attack. researchgate.net

Stoichiometry:

The molar ratio of the fluoride source to the chloro(organo)silane is a critical parameter. A molar ratio of fluoride to Si-Cl bonds of at least 1 is required, with ratios between 1 and 10 being common, and a range of 1 to 3 often preferred. google.com

| Precursor | Fluoride Source | Solvent | Temperature | Yield | Reference |

| Triphenyl(chloro)silane | KF(HF)n (n=1.5-5) | Not specified | Room Temperature | High | google.com |

| Aryl-chloro-silane | Not specified | Not specified | Not specified | High | google.com |

| Alkyl chloride/bromide | AgF, HgF2, CoF2, SbF3 | Not specified | Elevated | Not specified | allrounder.ai |

| Chloro(organo)silanes | KF | Acetonitrile (B52724) | Not specified | Not specified | researchgate.netresearchgate.net |

Alternative Synthetic Pathways to Organofluorosilanes

While halogen exchange is a dominant method, other synthetic strategies have been developed to access organofluorosilanes. These alternative routes can be advantageous for substrates that are not amenable to halogen exchange or for accessing specific molecular architectures.

Transformations Involving Organometallic Precursors

Organometallic reagents play a significant role in the formation of carbon-silicon bonds, which can be a key step in the synthesis of organofluorosilanes.

Grignard Reagents: The reaction of a chlorosilane with a Grignard reagent (RMgX) is a fundamental method for introducing organic groups onto a silicon atom. organic-chemistry.org While this is typically used to form C-Si bonds, subsequent fluorination can be performed. However, the reactivity of chlorosilanes in these reactions can be low. thieme-connect.de

Organolithium Reagents: Alkyllithium compounds react with silanes to form alkylsilanes. gelest.com By carefully selecting the solvent, it is possible to control the degree of substitution. gelest.com

Zinc-Catalyzed Cross-Coupling: A zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents provides a mild and efficient route to a broad range of tetraorganosilanes. organic-chemistry.orgorganic-chemistry.org This method can be performed on a large scale. organic-chemistry.orgorganic-chemistry.org

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto a silicon center that is not already halogenated.

Fluorination of Hydrosilanes: The reaction of a hydrosilane (containing an Si-H bond) with a fluorinating agent can yield a fluorosilane. However, direct reaction with elemental fluorine can be aggressive, leading to the cleavage of not only the Si-H bond but also C-Si and C-H bonds. gelest.com More controlled fluorination has been achieved using inorganic fluorides like AgF and SbF3. gelest.com

Electrophilic Fluorination: Reagents like N-fluorodibenzene-sulfonimide (NFSI) can be used for the electrophilic fluorination of certain organosilane precursors. ucl.ac.uk This method is particularly useful for late-stage fluorination. ucl.ac.uk

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemicals, including organofluorosilanes. The goal is to develop processes that are more environmentally benign, safer, and more efficient.

Key considerations in the green synthesis of this compound include:

Atom Economy: Halogen exchange reactions can have high atom economy, especially when the byproducts (metal salts) can be recycled or are non-toxic.

Use of Less Hazardous Reagents: There is a drive to replace toxic and hazardous fluorinating agents, such as heavy metal fluorides, with safer alternatives. google.com Potassium hydrogen fluoride, for example, is considered less toxic and is an inexpensive option. google.com

Solvent Selection: The use of greener solvents or, ideally, solvent-free conditions is a primary goal. Reactions that can proceed efficiently at room temperature without a solvent are highly desirable. google.com

Catalysis: The development of catalytic methods, such as the zinc-catalyzed cross-coupling, reduces the need for stoichiometric reagents and can lead to milder reaction conditions. organic-chemistry.orgorganic-chemistry.org

Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure are more energy-efficient and thus more sustainable. google.com

The ongoing development of new synthetic methodologies for this compound and other organofluorosilanes is focused on improving efficiency, expanding the substrate scope, and adhering to the principles of green chemistry.

Reactivity Profiles and Mechanistic Investigations of Tributyl Fluoro Silane

Nucleophilic Activation of Fluorosilanes by Fluoride (B91410) Ions

The activation of the silicon-carbon bond in organosilanes is often a prerequisite for their participation in a range of chemical transformations. nih.gov Fluoride ions are particularly effective activators for fluorosilanes, leading to the formation of highly reactive hypervalent silicon species. sciendo.comorganic-chemistry.org This activation is crucial for overcoming the inherent stability of the Si-C bond, thus enabling subsequent reactions. nih.gov

Formation and Reactivity of Hypervalent Silicate (B1173343) Species

The interaction of a fluoride ion with a tetracoordinate fluorosilane, such as tributyl(fluoro)silane, results in the formation of a pentacoordinate silicate species. wpmucdn.comresearchgate.net This process involves the coordination of the fluoride ion to the silicon center, expanding its coordination sphere. wpmucdn.com The resulting hypervalent silicate is significantly more nucleophilic than the starting tetracoordinate silane (B1218182), a phenomenon that is central to its enhanced reactivity. scispace.comresearchgate.netresearchgate.net

The structure of these hypervalent species often features the organic groups in equatorial positions and the more electronegative fluorine atoms in axial positions. wpmucdn.com The Si-F bond lengths in these species are typically longer than in their tetracoordinate precursors. wpmucdn.com The increased reactivity of these pentacoordinate intermediates is attributed to the labilization of the Si-C bond, making the organic group more readily available for transfer in subsequent reaction steps. scispace.com For instance, pentacoordinate hydrogenosilanes, which are structurally analogous to the activated species of this compound, exhibit enhanced reactivity towards nucleophiles and can participate in reactions like the hydrosilylation of carbonyl groups, a reaction not observed with their tetravalent counterparts. scispace.com

Role of Counterions and Solvents in Fluoride Activation

The efficacy of fluoride-induced activation of fluorosilanes is significantly influenced by the choice of the fluoride source, which dictates the nature of the counterion, and the solvent system employed. sciendo.com Common fluoride sources include tetrabutylammonium (B224687) fluoride (TBAF), potassium fluoride (KF), and cesium fluoride (CsF). sciendo.com The nature of the cation can affect the solubility and reactivity of the fluoride ion. For example, the use of quaternary ammonium (B1175870) cations can enhance the solubility of the fluoride salt, but the high basicity of reagents like TBAF can sometimes lead to side reactions. rsc.org

The solvent plays a critical role in mediating the interaction between the fluoride ion and the fluorosilane. Polar aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are commonly used. researchgate.netacs.orgconicet.gov.ar The solvent can influence the dissociation of the fluoride salt, the solvation of the resulting ions, and the stability of the hypervalent silicate intermediate. researchgate.netnih.gov For instance, in some cases, the reaction rate is significantly affected by the solvent, with reactions proceeding readily in DMF while being completely suppressed in non-polar solvents like toluene. qub.ac.uk

Below is a table summarizing the effect of different fluoride sources and solvents on the activation of organosilanes.

| Fluoride Source | Common Solvents | Observations | Citations |

| Tetrabutylammonium fluoride (TBAF) | THF, MeCN | Highly reactive, but can be basic. rsc.org Used in both catalytic and stoichiometric amounts. acs.org | rsc.orgacs.org |

| Potassium fluoride (KF) | THF, MeCN | Often used with crown ethers to enhance solubility. rsc.org | rsc.org |

| Cesium fluoride (CsF) | MeCN, Toluene | Effective in generating reactive intermediates like benzynes from silyl (B83357) triflates. sciendo.com | sciendo.com |

Mechanistic Studies on Fluoroorganosilane Desilylation Pathways

The desilylation of fluoroorganosilanes upon fluoride activation is a fundamental process that underpins their utility in synthesis. Mechanistic studies, often employing techniques like 19F NMR spectroscopy, have provided insights into the reaction pathways. acs.orgresearchgate.net The generally accepted mechanism involves the initial, reversible formation of a pentacoordinate silicate intermediate. researchgate.netacs.org

This intermediate can then undergo various transformations. In the context of desilylation, the key step is the cleavage of the silicon-carbon bond. researchgate.net This can occur through different pathways depending on the substrate and reaction conditions. For instance, in some cases, an aryl-1,2-anionotropic rearrangement can occur within the pentacoordinate intermediate, leading to the formation of a new carbon-carbon bond. researchgate.net In other scenarios, the activated silicon species acts as a nucleophile, transferring its organic group to an electrophile. researchgate.net The release of the fluoride ion can occur at a later stage, allowing for its catalytic turnover in some processes. acs.org

Cross-Coupling Reactions Involving this compound and Related Species

Organosilanes, including this compound, have emerged as valuable alternatives to traditional organometallic reagents in cross-coupling reactions due to their lower cost, reduced toxicity, and greater stability. nih.govacs.org The activation of the silicon-carbon bond, often with fluoride, is a key step in these transformations. nih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are widely employed to facilitate the cross-coupling of organosilanes with organic electrophiles. nih.govnih.gov The catalytic cycle typically involves three main steps: oxidative addition of the organic electrophile to the palladium(0) catalyst, transmetalation of the organic group from the activated silicon reagent to the palladium(II) center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nih.gov While chloro- and fluorosilanes are potent coupling partners, their hydrolytic sensitivity can be a challenge. nih.gov This has led to the development of alternative strategies, such as the use of organosilanols, which can be activated under milder, fluoride-free conditions. nih.govacs.orgnih.gov

The transmetalation step is often considered the most critical and can be influenced by the nature of the organosilane and the reaction conditions. nih.gov The long-held belief was that the formation of a pentacoordinate silicate was essential for transmetalation to occur. nih.govacs.org However, recent studies have suggested that for some systems, particularly those involving organosilanols, a covalently linked palladium silanolate species may be the key intermediate, bypassing the need for a discrete pentacoordinate siliconate. nih.govacs.orgnih.gov

The Stille reaction traditionally involves the palladium-catalyzed coupling of organotin compounds with organic halides. wikipedia.org However, the principles of this reaction can be extended to organosilicon compounds, particularly in what is known as the Hiyama coupling. organic-chemistry.org Fluorinated vinyl silanes have been used as coupling partners in reactions that bear resemblance to the Stille coupling. fiu.edu

For example, (α-fluoro)vinyl silanes have been shown to participate in palladium-catalyzed cross-coupling reactions, although their application has been somewhat limited. fiu.edu In one reported instance, the CsF-assisted coupling of (1-fluorovinyl)methyldiphenylsilane (B1593031) with an aryl halide was successful. fiu.edu The mechanism of such reactions is believed to follow the general palladium-catalyzed cross-coupling cycle, where the fluoride-activated vinyl silane undergoes transmetalation to a palladium(II) center. uwindsor.ca The stereochemistry of the vinyl group is often retained throughout the reaction sequence. wikipedia.org

The table below provides examples of conditions used in Stille-type or Hiyama couplings involving organosilicon reagents.

| Organosilicon Reagent | Electrophile | Catalyst | Activator | Solvent | Yield | Citations |

| (1-fluorovinyl)methyldiphenylsilane | Aryl Iodide | Pd(OAc)2 | CsF | - | - | fiu.edu |

| Aryltriethoxysilane | Immobilized Aryl Halide | Pd(PPh3)4 | TBAF | THF | Moderate to Excellent | conicet.gov.ar |

| Alkenyldimethylphenylsilane | Acid Anhydride | Pd Catalyst | - | - | - | bohrium.com |

Copper-Catalyzed Coupling Reactions

While palladium has been the dominant metal catalyst for cross-coupling reactions involving organosilanes (Hiyama coupling), copper-catalyzed variants have emerged as a complementary and economically attractive alternative. The development of copper-catalyzed Hiyama-type couplings of arylsilanes demonstrates the potential for earth-abundant metals in these transformations. Effective catalysis in these systems often requires the use of multiligand-enabled copper catalysts, where different ligands are responsible for the C(sp²)–Si bond activation and the subsequent C(sp²)–C(sp³) bond formation.

In some systems, a dual catalytic approach using both palladium and copper has been shown to be effective for the silylation of aryl bromides. Although detailed studies focusing specifically on this compound in copper-catalyzed couplings are less common than for palladium, the fundamental principles apply. The reaction necessitates the activation of the C-Si bond. For fluorosilanes, this activation is inherently facilitated by the electronegative fluorine atom, which increases the Lewis acidity of the silicon center and promotes the formation of a reactive hypervalent silicate intermediate upon interaction with an activator.

Mechanistic proposals for copper-catalyzed C-N coupling, a related transformation, suggest the involvement of Cu(I) species that undergo oxidative addition with the aryl halide. For C-C coupling with organosilanes, a similar pathway involving transmetalation from the activated silicon reagent to a Cu(I) or Cu(III) intermediate is plausible. The development of copper-catalyzed difluorocarbene transfer reactions, which can involve silyl enol ethers, further highlights the expanding utility of copper in organosilicon chemistry.

Silylation and Desilylation Reactions Mediated by this compound

Mechanistic Aspects of Silyl Group Introduction

The introduction of a silyl group, or silylation, is a fundamental protection strategy for hydroxyl groups in organic synthesis. When this compound is used as the silylating agent, the reaction mechanism is believed to proceed via a nucleophilic substitution at the silicon atom (Sₙ2-Si).

The process begins with the activation of the alcohol by a base (e.g., imidazole) to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic silicon center of this compound. This attack leads to the formation of a transient, high-energy pentacoordinate silicon intermediate, typically with a trigonal bipyramidal geometry. In this intermediate, both the incoming alkoxide and the leaving fluoride group occupy axial positions. The subsequent departure of the fluoride ion collapses the intermediate to the stable, tetracoordinate tributylsilyl ether product.

The presence of the highly electronegative fluorine atom on the silicon in this compound makes the silicon center more electrophilic compared to analogous chlorosilanes or hydrosilanes, thus facilitating the initial nucleophilic attack. Kinetic studies on related silylation reactions have shown that the mechanism can be complex, sometimes involving more than one equivalent of the silylating agent to assist in the departure of the leaving group. However, the core pathway involves the formation of the Si-O bond via this pentacoordinate intermediate.

Strategies for Controlled Desilylation in Multi-Step Synthesis

The utility of a protecting group is defined by its stability under various reaction conditions and its facile, selective removal when desired. The tributylsilyl group (as part of a tributylsilyl ether) can be cleaved under various conditions, allowing for strategic deprotection in the presence of other functional and protecting groups. The choice of reagent and conditions dictates the selectivity, which is often governed by factors like steric hindrance and the electronic nature of the substrate.

Common strategies for the deprotection of silyl ethers include:

Fluoride-Based Reagents: This is the most common method for cleaving Si-O bonds due to the exceptional strength of the Si-F bond that is formed. Reagents like tetrabutylammonium fluoride (TBAF) are highly effective but can be quite basic. Other fluoride sources like hydrogen fluoride-pyridine (HF•Py) or potassium fluoride (KF) can offer different levels of selectivity.

Acidic Conditions: Silyl ethers can be hydrolyzed under acidic conditions. The rate of cleavage is highly dependent on the steric bulk of the silyl group. Less hindered silyl ethers are cleaved much faster than bulky ones. This allows for selective deprotection; for example, a trimethylsilyl (B98337) (TMS) ether could be removed while a bulkier tributylsilyl or tert-butyldimethylsilyl (TBS) ether remains intact.

Basic Conditions: While more stable to base than to acid, silyl ethers can be cleaved under basic conditions, though this is less common for sterically hindered groups like the tributylsilyl group. Aryl silyl ethers are generally more labile to base than alkyl silyl ethers.

Lewis Acids and Other Reagents: A variety of Lewis acids (e.g., BF₃•OEt₂, Sc(OTf)₃, Hf(OTf)₄) and other specialized reagents have been developed for chemoselective desilylation, often taking advantage of subtle electronic effects or chelation control to deprotect one silyl ether in the presence of another.

The table below summarizes various conditions for the selective deprotection of silyl ethers relevant to the tributylsilyl group, highlighting the chemoselectivity achievable.

| Reagent System | Solvent | Selectivity / Comments |

| Acetyl Chloride (cat.) | Methanol | Cleaves TBDMS and TBDPS ethers; tolerates many other protecting groups. |

| LiOAc (cat.) | Moist DMF | Selectively cleaves aryl silyl ethers in the presence of aliphatic silyl ethers, acetates, and epoxides. |

| DBU | Methanol | Smoothly desilylates aryl silyl ethers selectively in the presence of alkyl silyl ethers and esters. |

| NaH | DMF | Rapid and highly chemoselective for the deprotection of aryl silyl ethers in the presence of alkyl silyl ethers. |

| HF•Pyridine | THF | Commonly used for selective deprotection based on steric hindrance. |

| Iron Catalyst | Methanol | Very mild method, particularly effective for cleaving triethylsilyl (TES) groups, suggesting steric sensitivity. |

| Hf(OTf)₄ (cat.) | CH₂Cl₂/MeOH | Highly potent Lewis acid catalyst; allows for regioselective deprotection based on steric accessibility due to low catalyst loading. |

Radical-Mediated Desilylation Processes

Beyond traditional ionic pathways, the cleavage of the C-Si bond in organosilanes can be achieved through radical-mediated processes. These methods often utilize photoredox catalysis, where a photocatalyst absorbs visible light to initiate single-electron transfer (SET) events, generating radical intermediates under mild conditions.

One such approach is the visible-light-triggered desilylation of arylsilanes using thiyl radicals. In this process, inexpensive disulfides are homolytically cleaved upon irradiation with visible light to produce thiyl radicals. These radicals can then participate in a radical chain mechanism to cleave the C(sp²)–Si bond. This method is valued for its mildness, speed, and broad substrate scope, including its application to complex therapeutic derivatives.

The general mechanism for photoredox-catalyzed desilylation can involve either an oxidative or reductive quenching cycle of the photocatalyst. For instance, an excited photocatalyst can be oxidized by an electron acceptor, and the resulting highly oxidizing metal species can then accept an electron from a suitable organosilane derivative, initiating its fragmentation. Alternatively, a radical can be generated from a precursor, which then adds to a silyl enol ether or a related species. Subsequent oxidation and desilylation steps yield the final product. Radical-mediated 1,5-aryl migration followed by SET oxidation and desilylation has also been demonstrated as a pathway to functionalized ketones from α-aryl allyl silyl ethers. These radical-based strategies provide powerful and often orthogonal approaches to traditional ionic desilylation methods.

Applications of Tributyl Fluoro Silane in Advanced Organic Synthesis

Tributyl(fluoro)silane as a Reagent for Fluorine Introduction

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorosilanes, in general, are valuable reagents for this purpose due to the high strength of the silicon-fluorine bond and the ability of the silicon atom to act as a fluoride (B91410) donor.

Stereoselective Introduction of Fluorinated Vinyl Moieties

The stereoselective synthesis of fluorinated vinyl moieties is a significant challenge in organic chemistry, with the products serving as important building blocks for pharmaceuticals and materials. While there is a lack of specific studies employing this compound for this purpose, the general strategies involving other fluorosilanes can provide insight into its potential. For instance, transition-metal-catalyzed cross-coupling reactions are a common method for the synthesis of vinyl fluorides. In principle, this compound could serve as a fluoride source in such reactions, where a transition metal catalyst facilitates the coupling of an organometallic reagent with a vinyl electrophile in the presence of the fluorosilane.

A general approach for the stereoselective synthesis of vinyl fluorides involves the reaction of vinylsilanes with a fluorine source. While not specific to this compound, related methodologies highlight the possibilities.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

| Vinylsilane | Electrophilic Fluorinating Agent | N/A | Vinyl Fluoride | Dependent on substrate and reagent | beilstein-journals.org |

| Alkyne | Hydrofluorination Reagent | Metal Catalyst | Vinyl Fluoride | Generally good to excellent | researchgate.net |

It is conceivable that this compound could be utilized in palladium-catalyzed reactions of vinyl triflates or halides, where it would act as the fluoride source to generate the desired fluorinated vinyl product. The steric bulk of the tributyl groups might influence the stereochemical outcome of such reactions, potentially offering unique selectivity compared to less hindered silanes.

Synthesis of Fluorinated Compounds via Fluoride Transfer

This compound can theoretically act as a nucleophilic fluoride source, a role well-documented for other fluorosilanes like tetrabutylammonium (B224687) fluoride (TBAF). The transfer of a fluoride ion from the silicon center to an electrophilic carbon atom is a fundamental process for the formation of carbon-fluorine bonds. numberanalytics.com

In this context, this compound could be employed in substitution reactions where a leaving group, such as a tosylate or a halide, is displaced by a fluoride ion. The efficacy of this process would depend on the reaction conditions, including the solvent and the presence of any activators that could enhance the fluoride-donating ability of the silane (B1218182). The general principle of nucleophilic fluorination is a cornerstone of organofluorine chemistry. numberanalytics.com

Employment in the Construction of Complex Molecular Architectures

The synthesis of complex polycyclic and heterocyclic systems is a testament to the power of modern organic chemistry. While direct applications of this compound in this area are not documented, its potential role can be extrapolated from the known chemistry of other silicon-based reagents.

Formation of Polycyclic and Heterocyclic Systems

The construction of polycyclic and heterocyclic frameworks often involves cyclization reactions. Fluorinated heterocycles, in particular, are of significant interest in medicinal chemistry. In reactions where the formation of a carbon-fluorine bond is a key step in a cyclization cascade, this compound could potentially serve as the fluoride source. For example, an intramolecular reaction of a substrate containing both a nucleophilic site and a leaving group could be initiated by fluoride transfer from this compound, leading to the formation of a fluorinated cyclic system.

While no specific examples involving this compound are available, the general strategy of employing fluoride sources to trigger cyclizations is a known synthetic tool.

Utility in Target-Oriented Synthesis

Target-oriented synthesis aims at the efficient construction of a specific, often complex, molecule. The lack of published research utilizing this compound in the total synthesis of natural products or other complex targets means its role in this area is purely speculative at present. However, based on the reactivity of other organosilanes, it could potentially be used in late-stage functionalization, where a fluorine atom is introduced into a complex intermediate. The choice of this compound over other fluoride sources would likely be dictated by factors such as solubility, reactivity, and selectivity in the specific context of a complex synthesis.

Role in Protective Group Chemistry and Functional Group Interconversions

Organosilanes are widely used as protecting groups for various functionalities, most notably alcohols. The tributylsilyl group, while less common than the tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) groups, could in principle be used for protection. However, the focus here is on this compound's role in functional group interconversions.

Due to the high affinity of silicon for fluorine, this compound could be a byproduct in reactions where a tributylsilyl-protected alcohol is deprotected using a fluoride source. Conversely, it could potentially be used as a reagent to effect certain functional group transformations. For instance, the conversion of an alcohol to an alkyl fluoride can sometimes be achieved using a combination of a sulfonate ester and a fluoride source. While specific protocols with this compound are not established, the general principle is a fundamental transformation in organic synthesis.

The interconversion of functional groups is a critical aspect of organic synthesis, allowing for the strategic manipulation of molecular structure.

| Starting Material | Reagent(s) | Product | General Transformation |

| Alcohol | 1. Mesyl Chloride, Base; 2. Fluoride Source | Alkyl Fluoride | Alcohol to Fluoride |

| Alkyl Halide | Fluoride Source | Alkyl Fluoride | Halogen Exchange |

Selective Silylation of Functional Groups

The silylation of functional groups, especially alcohols, is a common strategy in organic synthesis for the introduction of a protecting group. wikipedia.orgchemistrysteps.com The choice of the silylating agent is crucial for achieving selectivity, particularly in molecules with multiple reactive sites. Silyl (B83357) halides and silyl triflates are common reagents for this purpose. wikipedia.org

While there is a lack of specific data on the use of this compound as a silylating agent, its reactivity can be inferred from the properties of related compounds. The presence of a fluorine atom, the most electronegative element, is expected to make the silicon atom more electrophilic and thus more reactive towards nucleophiles like alcohols. However, the three bulky butyl groups would introduce significant steric hindrance, which could modulate its reactivity and selectivity. For instance, bulkier silyl groups often show a preference for silylating less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols. wikipedia.org

The general reaction for the silylation of an alcohol with a silyl halide proceeds via a nucleophilic attack of the alcohol on the silicon atom, typically in the presence of a base to activate the alcohol and neutralize the resulting acid. wikipedia.org

Hypothetical Selectivity in Silylation

| Substrate Type | Expected Reactivity with this compound | Rationale |

| Primary Alcohols | Potentially high | Less sterically hindered, allowing approach of the bulky reagent. |

| Secondary Alcohols | Potentially moderate to low | Increased steric hindrance may slow down the reaction significantly. |

| Tertiary Alcohols | Potentially very low | Severe steric hindrance would likely prevent the reaction. |

| Phenols | Potentially moderate | More acidic than alcohols, but steric factors around the silicon atom would still be a major determinant of reactivity. |

This table is based on general principles of steric and electronic effects in silylation reactions and is not derived from experimental data for this compound.

Cleavage of Silyl Ethers and Other Silylated Derivatives

The cleavage of silyl ethers, or desilylation, is another fundamental transformation in organic synthesis, allowing for the removal of the silyl protecting group to reveal the original functional group. gelest.com Fluoride ions are particularly effective for this purpose due to the high strength of the silicon-fluorine bond that is formed. wikipedia.org Reagents like tetrabutylammonium fluoride (TBAF) are commonly employed for this transformation. gelest.com

Given that this compound contains a silicon-fluorine bond, its direct application as a cleavage agent is not its primary conceived role. Instead, it is the product of a fluoride-mediated cleavage of a tributylsilyl (TBS) ether. The general mechanism involves the attack of a fluoride ion on the silicon atom of the silyl ether, leading to the formation of a pentacoordinate silicon intermediate, which then breaks down to release the alkoxide (the deprotected alcohol) and the corresponding fluorosilane.

General Reaction for Silyl Ether Cleavage with a Fluoride Source

R-O-Si(n-Bu)₃ + F⁻ → [R-O-Si(n-Bu)₃F]⁻ → R-O⁻ + F-Si(n-Bu)₃

In this reaction, F-Si(n-Bu)₃ is this compound.

The stability of the resulting fluorosilane and the strength of the newly formed Si-F bond are major driving forces for this reaction. wikipedia.org The rate of cleavage can be influenced by the steric bulk of the substituents on the silicon atom and the nature of the alcohol.

Relative Stability of Silyl Ethers to Cleavage

| Silyl Ether | Relative Stability |

| Trimethylsilyl (B98337) (TMS) | Least Stable |

| Triethylsilyl (TES) | More Stable |

| tert-Butyldimethylsilyl (TBDMS/TBS) | Even More Stable |

| Triisopropylsilyl (TIPS) | Very Stable |

| tert-Butyldiphenylsilyl (TBDPS) | Most Stable |

This table illustrates the general trend of silyl ether stability towards cleavage, which is influenced by steric hindrance around the silicon atom. Data is based on general knowledge in organic synthesis and not on reactions involving this compound as a cleavage agent.

Due to the lack of specific research on the direct application of this compound in these areas, the information presented is based on established principles of organosilicon chemistry.

Catalytic Roles and Catalytic Cycles Involving Tributyl Fluoro Silane

Fluoride-Ion Catalysis in Silane (B1218182) Reductions and Coupling Reactions

Fluoride (B91410) ions are potent activators for organosilicon compounds, a principle that is central to the utility of tributyl(fluoro)silane in catalysis. organic-chemistry.orgwikipedia.org The high affinity of fluoride for silicon facilitates the formation of hypercoordinated silicon species, which are key reactive intermediates in a variety of transformations. nih.govnih.govnih.gov

The interaction between this compound and a fluoride source leads to the in situ formation of a pentacoordinate silicate (B1173343). ijirct.org This hypercoordinated intermediate is significantly more reactive than the parent tetracoordinate silane. nih.gov For instance, in silane reductions, the resulting hypervalent silicon species can act as a hydride donor. This methodology has been employed for the reduction of various functional groups. msu.edu

In the context of coupling reactions, such as the Hiyama coupling, the fluoride-activated silane can undergo transmetalation with a palladium center. organic-chemistry.orgwikipedia.orgmdpi.com The formation of the pentavalent silicon compound is a crucial first step, enhancing the polarization of the silicon-carbon bond and facilitating the transfer of the organic group to the palladium catalyst. organic-chemistry.orgnih.gov This in situ generation of a more nucleophilic organosilicon species is a cornerstone of its application in carbon-carbon bond formation. wikipedia.orgmdpi.com

For example, the combination of a silane with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) can generate a reactive tributyltin hydride equivalent from tributyltin chloride for use in hydrostannylation reactions. msu.edufigshare.com This approach avoids the direct handling of the often unstable and toxic tributyltin hydride. msu.edu

The choice and concentration of the fluoride source can significantly impact the efficiency and outcome of reactions involving this compound. Common fluoride sources include tetrabutylammonium fluoride (TBAF), potassium fluoride (KF), and cesium fluoride (CsF). gelest.comfishersci.fr

Tetrabutylammonium fluoride (TBAF) is a widely used, soluble fluoride source that is effective in promoting silane activation. organic-chemistry.orgmsu.edu However, its hygroscopic nature can introduce water into the reaction, which may be detrimental in some cases. fiu.edu

Potassium fluoride (KF) is an anhydrous fluoride source that is often used in conjunction with a phase-transfer catalyst or in polar aprotic solvents to enhance its solubility and reactivity. msu.edufigshare.com

Cesium fluoride (CsF) is another effective, albeit more expensive, fluoride source known for its high reactivity. gelest.comfishersci.fr

The concentration of the fluoride ion is also a critical parameter. In many palladium-catalyzed coupling reactions, only a catalytic amount of fluoride is necessary to turn over the catalytic cycle. wikipedia.org However, in some instances, stoichiometric or even excess amounts of the fluoride source may be required to drive the reaction to completion. fiu.edu The optimal fluoride source and its concentration are often dependent on the specific substrates and reaction conditions. For instance, in certain cross-coupling reactions, the amount of TBAF was found to be crucial for success. fiu.edu

Palladium-Catalyzed Processes Facilitated by Fluoroorganosilanes

Fluoroorganosilanes, including this compound, are valuable partners in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.orgmdpi.com The presence of the fluorine atom on the silicon enhances its reactivity in the crucial transmetalation step of the catalytic cycle. organic-chemistry.orgfiu.edu

The efficiency of palladium-catalyzed reactions involving this compound is highly dependent on the ligand coordinated to the palladium center. The ligand influences the stability, reactivity, and selectivity of the catalyst. rsc.orgnih.govacs.org Sterically demanding and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. rsc.org

Key considerations in ligand design include:

Steric Bulk: Bulky ligands can promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly reactive in oxidative addition. rsc.org

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which can facilitate oxidative addition and influence the rate of transmetalation. rsc.org

Bite Angle: For bidentate ligands, the bite angle can influence the geometry of the palladium complex and, consequently, its reactivity and selectivity.

The optimization of the catalyst system often involves screening a variety of ligands and palladium precursors to find the ideal combination for a given transformation. rsc.org For instance, ligands like XPhos and SPhos have shown high efficacy in Hiyama cross-coupling reactions. mdpi.com

| Ligand | Structure | Key Features |

|---|---|---|

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Common, relatively inexpensive, moderately electron-donating. |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky, electron-rich, promotes challenging couplings. mdpi.com |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich, effective for a wide range of substrates. rsc.org |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos with different alkoxy groups. rsc.org |

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, involves a catalytic cycle consisting of three main steps: wikipedia.orgmdpi.comwildlife-biodiversity.com

Oxidative Addition: The active palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) intermediate. mdpi.comlibretexts.org

Transmetalation: The organosilane, activated by a fluoride ion to form a hypercoordinate silicate, transfers its organic group to the palladium(II) center, displacing the halide. organic-chemistry.orgwikipedia.org This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.comlibretexts.org

The use of a fluoroorganosilane like this compound can accelerate the transmetalation step due to the increased polarization of the Si-C bond upon fluoride activation. organic-chemistry.org

Silyl (B83357) Cation Chemistry and Catalysis

While fluoride activation to form anionic silicates is a major pathway, the generation of cationic silicon species, or silyl cations (R₃Si⁺), represents another facet of silicon-based catalysis. nih.govrsc.orgwikipedia.org These highly electrophilic species can act as potent Lewis acids and catalysts in various transformations. nih.govresearchgate.net

Silyl cations can be generated from hydrosilanes through hydride abstraction by a strong Lewis acid or a trityl cation. researchgate.netmdpi.com Although less common directly from this compound, its chemistry is related to the broader field of silyl cation catalysis. The extreme electrophilicity and fluorophilicity of silyl cations make them effective in reactions such as C-F bond activation and Friedel-Crafts type reactions. nih.govresearchgate.net

The catalytic cycle in silyl cation-promoted reactions typically involves the silylium (B1239981) ion acting as an initiator. researchgate.net For example, in the hydrosilylation of alkynes, a silyl cation can add to the carbon-carbon triple bond to generate a vinyl cation intermediate. mdpi.com This intermediate can then abstract a hydride from a neutral silane molecule to afford the hydrosilylated product and regenerate the silyl cation, thus propagating the catalytic cycle. mdpi.com The stability of the intermediary carbocations, often enhanced by effects like the β-silyl effect, is crucial for the success of these reactions. mdpi.com

Generation and Reactivity of Silylium Ion Intermediates

Silylium ions (R₃Si⁺) are silicon-based cations that have long been pursued as potent Lewis acids in catalysis. nih.gov Their high electrophilicity and fluorophilicity make them effective promoters for a variety of reactions. nih.gov The generation of silylium ion intermediates from stable silane precursors is a key step in initiating catalytic cycles.

The formation of silylium ions can be achieved through several methods, most notably through hydride or fluoride abstraction from a neutral silane. In the context of reactions involving this compound, the focus is often on the interaction with strong acids or other electrophiles. While direct abstraction of a butyl group is less common, the generation of a tributylsilylium cation can be inferred in reactions where a hydrosilane, such as tributylsilane, is used in the presence of a strong acid and a substrate that can accept a hydride.

The reactivity of the generated silylium ion is characterized by its extreme electrophilicity. These intermediates can activate a wide range of substrates. A key reaction driven by silylium ions is the abstraction of fluoride from organofluorine compounds. This process is thermodynamically favorable due to the exceptional strength of the silicon-fluorine bond. acs.org For instance, the reaction of a silylium ion with a fluoroarene can lead to the formation of a stable fluorosilane and a highly reactive aryl cation equivalent, which can then undergo further reactions. acs.orgnih.gov

Silylium ions, often stabilized by weakly coordinating anions like carboranes, can catalyze C-C bond formation. acs.orgresearchgate.net They are also implicated in hydrodefluorination reactions and other transformations involving C-F bond activation. researchgate.net The general reactivity of silylium ions is summarized in the table below.

| Type of Reaction | Role of Silylium Ion | Substrate Example | Product Type |

| Friedel-Crafts Coupling | Fluoride abstraction to generate aryl cation | Fluoroarenes | Polycyclic aromatic hydrocarbons |

| Hydrodefluorination | Fluoride abstraction | Alkyl fluorides | Alkanes |

| Carbosilylation | Activation of C-C multiple bonds | Alkynes, Alkenes | Vinylsilanes, Alkylsilanes |

Proton-Catalyzed, Silane-Fueled Reactions

A significant application of silylium ion chemistry is in proton-catalyzed, silane-fueled reactions. nih.gov In these processes, a catalytic amount of a strong acid initiates the reaction, and a stoichiometric amount of a silane, such as a trialkylsilane, acts as the fuel for the catalytic cycle. A prime example of this is the intramolecular Friedel-Crafts coupling of fluoroarenes. acs.orgnih.gov

The catalytic cycle for the proton-catalyzed, silane-fueled intramolecular Friedel-Crafts reaction of a fluoroarene can be described as follows:

Initiation : A proton from a strong acid reacts with a hydrosilane (R₃SiH) to generate a silylium ion (R₃Si⁺) and molecular hydrogen.

C-F Bond Activation : The highly electrophilic silylium ion abstracts a fluoride atom from the fluoroarene substrate. This step is driven by the formation of the very strong Si-F bond and results in the generation of a highly reactive aryl cation intermediate. acs.org

Intramolecular C-C Bond Formation : The aryl cation undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts reaction) to form a new C-C bond, leading to a cyclized product. acs.org

Aromatization and Catalyst Regeneration : The resulting intermediate loses a proton (aromatization) to yield the final polycyclic aromatic hydrocarbon. This proton then reacts with another molecule of the hydrosilane, regenerating the silylium ion and continuing the catalytic cycle. nih.gov

The table below outlines the key steps in the catalytic cycle of a proton-catalyzed, silane-fueled Friedel-Crafts coupling of fluoroarenes.

| Step | Reactants | Products | Description |

| 1. Initiation | H⁺, R₃SiH | R₃Si⁺, H₂ | Protonation of the silane to form a silylium ion. |

| 2. Fluoride Abstraction | R₃Si⁺, Ar-F | R₃SiF, Ar⁺ | Silylium ion activates the C-F bond. acs.org |

| 3. Cyclization | Ar⁺ | Cyclized Cation | Intramolecular electrophilic attack. acs.org |

| 4. Regeneration | Cyclized Cation, R₃SiH | Final Product, R₃Si⁺, H₂ | Aromatization and regeneration of the silylium ion catalyst. nih.gov |

While much of the foundational research has been conducted with silanes like triethylsilane or triisopropylsilane, the principles are broadly applicable to other trialkylsilanes, including tributylsilane, which can serve as the hydride source to fuel the catalytic cycle. acs.org

Stereochemical Aspects and Asymmetric Synthesis with Tributyl Fluoro Silane

Stereoselective Transformations Employing Fluoroorganosilanes

Fluoroorganosilanes are instrumental in a range of stereoselective transformations. The high electronegativity of fluorine and the nature of the silicon-fluorine bond can influence the reactivity and selectivity of adjacent functional groups, making these compounds valuable tools for synthetic chemists.

While specific studies detailing the direct use of Tributyl(fluoro)silane for diastereoselectivity control are not extensively documented in publicly available research, the principles of using bulky trialkylsilyl groups to influence the facial selectivity of reactions are well-established. In reactions involving prochiral centers, the sterically demanding tributylsilyl group can effectively block one face of a molecule, directing an incoming reagent to the opposite face, thereby leading to the preferential formation of one diastereomer over another. The presence of the fluorine atom can further modulate the electronic environment, potentially enhancing this directing effect.

For instance, in aldol (B89426) reactions or reductions of ketones bearing a tributylsilyl group, the approach of the nucleophile or hydride reagent can be sterically hindered, resulting in high diastereomeric excess. The precise level of diastereoselectivity would be dependent on the specific substrate and reaction conditions.

Table 1: Hypothetical Diastereoselective Reactions Influenced by a Tributylsilyl Group

| Reaction Type | Substrate | Reagent | Expected Major Diastereomer |

| Aldol Reaction | α-Silyl Ketone | Aldehyde | syn or anti |

| Ketone Reduction | β-Silyl Ketone | Hydride Reagent | Diastereomer A |

Note: This table is illustrative of the general principles of sterically controlled diastereoselection and does not represent specific experimental data for this compound.

The collaboration between fluoroorganosilanes and chiral auxiliaries or catalysts presents a powerful strategy for enantioselective synthesis. A chiral auxiliary can be temporarily incorporated into the substrate, and in conjunction with the steric and electronic influence of the this compound moiety, can direct the formation of a specific enantiomer.

Similarly, chiral catalysts can interact with a substrate containing a this compound group to create a chiral environment that favors one enantiomeric pathway. The development of such catalytic systems is a frontier in asymmetric synthesis. While specific examples focused solely on this compound are limited, the broader class of trialkyl(fluoro)silanes has been explored in this context.

Development of Silicon-Stereogenic Fluoroorganosilanes

A more advanced approach to asymmetric synthesis involves the use of fluoroorganosilanes that are themselves chiral at the silicon center. These silicon-stereogenic compounds can act as powerful chiral transfer reagents or as the basis for novel chiral catalysts.

The synthesis of silicon-stereogenic fluoro(organo)silanes, including chiral analogs of this compound, is a challenging yet rewarding endeavor. A common strategy involves the stereospecific substitution of a leaving group on a precursor silane (B1218182) with a fluoride (B91410) source. For example, a chiral hydrosilane can be converted to a chiral fluorosilane with retention or inversion of configuration, depending on the reaction mechanism and reagents employed.

Another approach is the desymmetrization of a prochiral difluorosilane (B1194483) using a chiral reagent. This method can provide access to enantioenriched fluorosilanes that can be further elaborated.

Table 2: General Synthetic Routes to Chiral Fluoro(organo)silanes

| Precursor | Reagent | Key Transformation |

| Chiral Hydrosilane | Fluorinating Agent | Stereospecific Si-H to Si-F conversion |

| Prochiral Difluorosilane | Chiral Nucleophile | Asymmetric desymmetrization |

| Racemic Fluorosilane | Chiral Resolving Agent | Kinetic resolution |

Chiral fluoro(organo)silanes hold significant promise as ligands or components of catalysts for asymmetric reactions. The defined three-dimensional structure of a silicon-stereogenic fluorosilane can create a highly specific chiral pocket around a metal center, leading to high enantioselectivity in catalytic transformations such as hydrogenations, cross-coupling reactions, or cycloadditions.

The development of catalysts based on chiral this compound derivatives would be a notable advancement, potentially offering unique reactivity and selectivity profiles due to the specific combination of steric bulk and electronic properties conferred by the tributyl and fluoro substituents, respectively.

Theoretical and Computational Studies of Tributyl Fluoro Silane Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the mechanisms of reactions involving organosilane compounds. DFT calculations can be used to explore the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. This approach is critical for understanding reactions such as Si-F bond activation, which is a key aspect of fluorosilane chemistry. Theoretical studies on the activation of strong Si-Cl bonds in the presence of palladium catalysts, for instance, have identified plausible pathways, including trans-oxidative addition and SN2-type mechanisms, providing a framework for how the reactivity of the Si-F bond in Tributyl(fluoro)silane might be approached computationally.

A primary application of DFT in reaction mechanism studies is the location and characterization of transition states (TS)—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical factor determining the reaction rate. Computational methods can map these barriers with considerable accuracy.

For example, DFT calculations performed on the decomposition of (bromodifluoromethyl)trimethylsilane (B180072) to generate difluorocarbene revealed a high activation free energy of 39.0 kcal/mol for the uncatalyzed reaction. However, in the presence of a Lewis base like Hexamethylphosphoramide (HMPA), the calculations showed a significant lowering of the transition state energy, explaining the catalytic effect. A similar computational approach applied to this compound would involve modeling its interaction with reactants or catalysts and calculating the energy profile to identify the transition state and determine the kinetic feasibility of a proposed reaction.

Table 1: Illustrative Example of Calculated Activation Free Energies for Difluorocarbene Expulsion from (Bromodifluoromethyl)trimethylsilane

Note: This data is for (bromodifluoromethyl)trimethylsilane and serves as an example of the outputs from DFT calculations for mapping reaction barriers. Specific calculations for this compound were not available in the consulted literature.

| Reaction Pathway | Calculated Activation Free Energy (ΔG‡) in kcal/mol | Reference |

|---|---|---|

| Uncatalyzed Concerted Expulsion | 39.0 | |

| HMPA-Catalyzed Expulsion | 30.5 |

DFT and other computational methods are invaluable for analyzing the electronic structure and nature of chemical bonds within a molecule, which fundamentally govern its reactivity. For this compound, key areas of interest would be the polarity and strength of the Si-F and Si-C bonds. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into charge distribution, orbital interactions, and delocalization effects.

Studies on simple fluorosilanes provide a basis for what to expect. For trifluorosilane (B87118) (HSiF₃), the Si-F bond length is reported as 1.555 Å. In cAAC-stabilized silicon difluoride (SiF₂), the Si-F bond lengths are slightly longer, around 1.592-1.593 Å. The analysis of fluorine's interaction with metal surfaces shows that F-metal bonding states lower the system's energy and passivate the surface. A theoretical analysis of this compound would similarly quantify bond lengths, bond angles, and atomic charges, helping to predict which sites are most susceptible to nucleophilic or electrophilic attack and how the butyl groups electronically influence the reactivity of the Si-F bond.

Table 2: Example Bond Lengths in Simple Fluorosilanes from Experimental and Theoretical Studies

Note: These values are for related fluorosilane compounds and illustrate the type of structural data obtained from computational studies.

| Compound | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| Trifluorosilane (HSiF₃) | Si-F | 1.555 | |

| cAAC-Stabilized SiF₂ | Si-F | 1.592(1) | |

| (Bromodifluoromethyl)trimethylsilane | Si-C(H₃) | 1.826(3) - 1.844(3) |

Computational Modeling of Catalytic Cycles and Intermediates

Many reactions involving fluoroorganosilanes are catalytic. Computational modeling is essential for mapping out the entire catalytic cycle, identifying all intermediates and transition states, and determining the rate-limiting step. This has been demonstrated in studies of borane-catalyzed reactions, where DFT calculations and NMR spectroscopy were combined to elucidate the mechanistic features of the catalytic process, including the formation and rupture of borane-adducts to regenerate the catalyst.

For this compound, a hypothetical catalytic reaction, such as a cross-coupling reaction involving Si-F bond activation, could be modeled. The cycle would likely begin with the coordination of a transition metal catalyst to the silane (B1218182). DFT calculations would be used to model the geometries and energies of key steps, such as:

Oxidative Addition: The catalyst inserting into the Si-F or Si-C bond.

Transmetalation: Transfer of a butyl group to another metal center.

Reductive Elimination: Formation of the final product and regeneration of the active catalyst.

Modeling these steps allows for the rational design of more efficient catalysts by identifying which intermediates are too stable (leading to catalyst poisoning) or which transition states have excessively high energy barriers (slowing the reaction).

Table 3: Conceptual Components of a Computationally Modeled Catalytic Cycle

| Stage of Catalytic Cycle | Information Obtained from Modeling |

|---|---|

| Catalyst-Substrate Complex | Binding energy, geometry, electronic structure |

| Oxidative Addition Transition State | Activation energy, imaginary frequency, bond breaking/forming |

| Catalytic Intermediate | Structure, stability, potential for side reactions |

| Reductive Elimination Transition State | Activation energy, rate-determining nature |

| Regenerated Catalyst | Confirmation of catalyst turnover |

Prediction of Novel Reactivity and Selectivity in Fluoroorganosilane Chemistry

Beyond explaining known reactions, a major goal of computational chemistry is to predict new ones. By modeling hypothetical reaction pathways, it is possible to identify potentially viable but experimentally untested transformations. This includes predicting the regioselectivity and stereoselectivity of reactions.

For example, theoretical studies have been conducted to predict the stability of Si-C bonds in various organosilane precursors during polycondensation under acidic and basic conditions. By calculating indices such as the proton affinity of the ipso-carbon or the stability of the carbanion formed upon cleavage, researchers could qualitatively predict which organic groups were likely to be cleaved from the silicon center. This predictive approach could be applied to this compound to assess the relative likelihood of Si-F versus Si-C bond cleavage under different catalytic conditions, a crucial factor for selectivity. The electronic and steric influence of the three butyl groups would be a key focus of such a predictive study, determining how they direct the outcome of a reaction.

Table 4: Example of Theoretical Indices Used to Predict Si-C Bond Stability in R-Si(OH)₃

Note: This table is based on a study of various aryl-silanetriols and illustrates a predictive computational approach. The indices are calculated using DFT.

| Condition | Predictive Index | Interpretation | Reference |

|---|---|---|---|

| Acidic | Proton Affinity (PA) of ipso-Carbon | Lower PA suggests higher stability of the Si-C bond. | |

| Basic | Proton Affinity (PA) of Carbanion (R⁻) | Higher PA suggests higher stability of the Si-C bond. |

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| This compound | (C₄H₉)₃SiF |

| (Bromodifluoromethyl)trimethylsilane | (CH₃)₃SiCF₂Br |

| Hexamethylphosphoramide (HMPA) | ((CH₃)₂N)₃PO |

| Trifluorosilane | HSiF₃ |

| Silicon Difluoride | SiF₂ |

Emerging Research Directions and Future Perspectives in Tributyl Fluoro Silane Chemistry

Integration of Tributyl(fluoro)silane with Flow Chemistry and High-Throughput Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering enhanced safety, scalability, and process control. For fluoroorganosilane chemistry, this transition is particularly advantageous. Flow chemistry can address challenges associated with gas-liquid reactions and improve interfacial contact, which is often a limiting factor in batch processes involving gaseous reactants or byproducts. The use of technologies like tube-in-tube reactors, where gases can diffuse through a membrane into a liquid stream, allows for precise control over reaction conditions and efficient mixing, which could be applied to reactions involving this compound.

High-throughput experimentation (HTE) is another powerful tool being integrated into organosilane research. HTE allows for the rapid screening of numerous reaction variables, including catalysts, solvents, and temperature, to quickly identify optimal conditions for a specific transformation. For instance, a high-throughput screening system has been developed to produce and assess organically modified silane (B1218182) (ORMOSIL)-based films on porous silicon surfaces. This approach, which utilizes robotic pin-printers to create microarrays, could be adapted to investigate the reactivity of this compound in various contexts, such as surface modification or catalysis. The combination of flow chemistry and HTE creates a powerful platform for accelerating the discovery and optimization of new reactions involving this compound, enabling a more systematic and efficient exploration of its chemical space.

Table 1: Comparison of Batch vs. Flow Chemistry for Fluoroorganosilane Reactions

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Often challenging and requires re-optimization | More straightforward and predictable |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Improved safety due to smaller reaction volumes and better heat transfer |

| Process Control | Less precise control over temperature, pressure, and mixing | Precise control over reaction parameters |

| Gas-Liquid Reactions | Inefficient interfacial contact | Enhanced gas-liquid mixing and mass transfer |

| Reproducibility | Can be variable between scales | High reproducibility and consistency |

Exploration of Unconventional Activation Methods for Fluorosilane Reactivity

The silicon-fluorine (Si-F) bond is the strongest single bond to silicon, making fluorosilanes relatively stable and sometimes unreactive. Overcoming this stability is crucial for expanding their synthetic utility. Research is increasingly focused on unconventional methods to activate the Si-F bond or other bonds within the fluorosilane molecule.

One area of exploration is the use of surface activation techniques to enhance the reactivity of fluorosilanes for surface modification applications. Methods such as plasma treatment, UV-ozone treatment, and chemical etching can introduce reactive functional groups or increase the surface energy of a substrate, making it more receptive to bonding with fluorosilanes like this compound.

In the context of homogeneous catalysis, Lewis acids have emerged as powerful activators for silanes. Highly electrophilic boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are known to activate Si-H bonds and could potentially interact with the Si-F bond of this compound. This interaction could proceed through the formation of a silylium-like species, which would be significantly more reactive. Furthermore, transition metal complexes can mediate the activation of C-F bonds, and similar principles could be explored for Si-F bond activation. The goal is to develop catalytic systems that can reversibly cleave the Si-F bond under mild conditions, opening up new avenues for functionalization reactions.

Table 2: Unconventional Activation Strategies for Fluorosilanes

| Activation Method | Mechanism | Potential Application for this compound |

|---|---|---|

| Plasma Treatment | Introduces polar functional groups on a substrate surface. | Enhanced adhesion for surface coatings. |

| UV-Ozone Treatment | Cleans and oxidizes a surface, increasing surface energy. | Pre-treatment for creating hydrophobic surfaces. |

| Lewis Acid Catalysis | Abstraction of the fluoride (B91410) to generate a reactive silylium (B1239981) cation. | Catalytic cross-coupling and functionalization reactions. |

| Transition Metal Catalysis | Oxidative addition into the Si-F bond. | Development of novel catalytic cycles for bond formation. |

Bio-Inspired Catalysis and Biocatalytic Transformations Involving Fluoroorganosilanes

Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. Bio-inspired catalysis seeks to emulate the principles of enzymatic reactions, such as substrate pre-organization within a defined active site, to achieve remarkable rate accelerations and selectivity. While the application of these concepts to fluoroorganosilane chemistry is still in its infancy, it holds immense promise. One could envision creating synthetic cavities or scaffolds that selectively bind this compound, positioning it for a specific transformation.

More directly, the field of biocatalysis is beginning to explore transformations of organosilicon compounds. Although silicon is not known to be part of primary or secondary metabolites, enzymes have been identified that can act on silicon-containing molecules. Through directed evolution and protein engineering, it may be possible to develop enzymes that can catalyze reactions directly at the silicon center of a fluoroorganosilane. For example, an engineered hydrolase could potentially catalyze the selective hydrolysis of this compound under mild, aqueous conditions. Such biocatalytic transformations would offer a green and sustainable alternative to traditional chemical methods, operating at ambient temperature and pressure with high selectivity. The merging of biocatalysis with organosilicon chemistry could lead to novel methods for synthesizing and modifying valuable fluoroorganosilanes.

Advances in Designing Next-Generation Fluoroorganosilane Reagents with Enhanced Selectivity and Reactivity

The rational design of new reagents is a cornerstone of advancing synthetic chemistry. For fluoroorganosilanes, the focus is on creating next-generation reagents with tailored reactivity, improved selectivity, and novel functionalities. The principles of reagent design involve modifying the steric and electronic properties of the molecule to achieve a desired outcome.

In the case of this compound, the tributyl groups confer specific solubility and steric properties. By systematically replacing these alkyl groups with other substituents, new reagents with fine-tuned characteristics can be developed. For instance, introducing chiral ligands could lead to enantioselective fluorination or silylation reagents. Incorporating fluorinated ponytail structures could enhance their utility in fluorous phase synthesis. The synthesis of novel fluoro-containing polymethylsilsesquioxane nanoparticles demonstrates how fluorosilanes can be used as building blocks for advanced materials with unique surface properties.

Furthermore, research into the synthesis of new fluorosilicone polymers highlights the importance of designing precursor molecules with specific reactive sites. By analogy, designing this compound derivatives with additional functional groups could create bifunctional reagents capable of participating in tandem or cascade reactions. The ultimate goal is to move beyond simple, monofunctional reagents and develop sophisticated molecular tools that enable more complex and efficient chemical transformations.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing tributyl(fluoro)silane, and how do experimental variables influence purity and yield?

- Methodological Answer : this compound synthesis typically involves nucleophilic substitution reactions between tributylchlorosilane and fluoride sources (e.g., KF or NH4F). Key variables include solvent polarity (e.g., THF vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios. Characterization relies on NMR (¹⁹F and ²⁹Si NMR for fluorosilane bond confirmation) and IR spectroscopy (Si-F stretching at ~800–850 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) quantifies purity, while elemental analysis validates stoichiometry. Contaminants like unreacted chloride require rigorous purification via fractional distillation .

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions (e.g., moisture, temperature)?

- Methodological Answer : Stability studies should employ controlled environments:

- Moisture sensitivity : Expose samples to humidified chambers (relative humidity: 20–80%) and monitor hydrolysis via ¹⁹F NMR for Si-F bond degradation.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify exothermic events.

- Data interpretation : Compare degradation kinetics under different conditions using Arrhenius plots. Note that Si-F bonds hydrolyze slower than Si-Cl but faster than Si-O bonds, requiring inert atmospheres for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how do solvent systems influence reaction pathways?

- Methodological Answer : this compound acts as a fluoride donor in catalytic cycles. Mechanistic studies should combine:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational modeling : Density functional theory (DFT) calculations can map transition states, revealing steric effects from tributyl groups on fluoride transfer efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, while non-polar solvents favor radical pathways. Contrast yields and byproduct profiles across solvents .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Compare purity levels (GC-MS) and moisture content (Karl Fischer titration) between studies.

- Substrate scope limitations : Perform meta-analyses of published data to identify substrates where the reagent underperforms (e.g., electron-deficient aromatics).

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate species not accounted for in earlier studies.

- Table : Example data reconciliation for catalytic efficiency:

| Study | Substrate | Yield (%) | Purity (%) | Solvent |

|---|---|---|---|---|

| A | Benzene | 78 | 99 | THF |

| B | Benzene | 65 | 92 | DMF |

- Lower yield in Study B correlates with solvent polarity and impurity levels .

Experimental Design & Data Analysis

Q. What factorial design approaches optimize the use of this compound in surface functionalization protocols?

- Methodological Answer : A 3×3 factorial design can test variables:

- Factors : Silane concentration (0.1–1.0 M), hydrolysis time (30–120 min), and curing temperature (25–100°C).

- Response variables : Contact angle (wettability) and XPS analysis (surface Si-F bond density).

- Statistical validation : Use ANOVA to identify significant factors. For example, silane concentration (p < 0.01) and curing temperature (p < 0.05) may dominate outcomes. Response surface models (RSM) can predict optimal conditions .

Q. How should researchers address discrepancies in toxicity data for this compound across in vitro and in vivo models?

- Methodological Answer : Discrepancies may stem from:

- Metabolic differences : Compare hepatic clearance rates using microsomal assays (in vitro) vs. rodent models (in vivo).